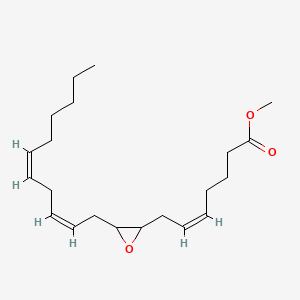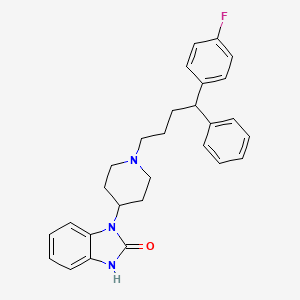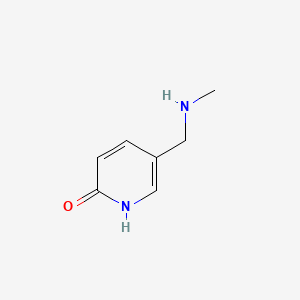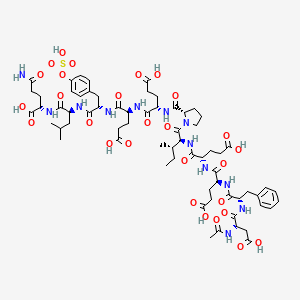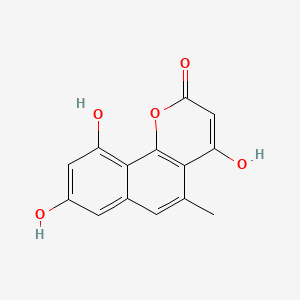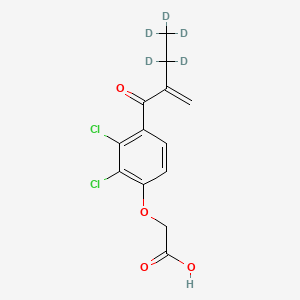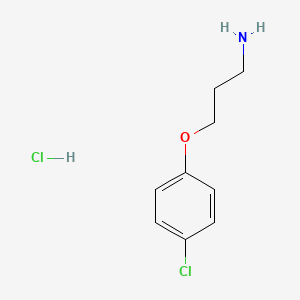
Glycidyl Laurate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycidyl Laurate-d5, also known as Dodecanoic Acid 2-Oxiranylmethyl-d5 Ester or Lauric Acid 2,3-Epoxypropyl-d5 Ester, is a stable isotope-labeled compound. It is commonly used in various scientific research applications due to its unique properties. The molecular formula of this compound is C15H23D5O3, and it has a molecular weight of 261.41 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycidyl Laurate-d5 can be synthesized through the esterification of glycidol with lauric acid in the presence of a surfactant-lipase complex as a catalyst. This reaction is typically carried out in organic media, such as cyclohexane, at a temperature of 35°C . Another method involves the use of toluene as a solvent, with epichlorohydrin and sodium laurate as reactants, and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) at 100°C for 3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the production of this compound with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Glycidyl Laurate-d5 undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: this compound can form diols or hydroxy acids.
Reduction: The reduction process yields alcohol derivatives.
Substitution: Substitution reactions produce various substituted laurate derivatives.
Applications De Recherche Scientifique
Glycidyl Laurate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
Biology: Employed in studies involving lipid metabolism and cell signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a biomarker in metabolic studies.
Industry: Utilized in the production of high-purity chemicals and as a tracer in environmental studies.
Mécanisme D'action
The mechanism of action of Glycidyl Laurate-d5 involves its interaction with molecular targets and pathways. The epoxide ring in this compound can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate various biochemical pathways, including lipid metabolism and cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycidyl Laurate: The non-deuterated form of Glycidyl Laurate-d5, used in similar applications but without the stable isotope labeling.
Glyceryl Laurate: A related compound with similar chemical structure but different functional groups, used in antimicrobial and anti-inflammatory applications.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This property makes it particularly valuable in studies requiring high sensitivity and specificity.
Propriétés
Numéro CAS |
1329563-35-0 |
|---|---|
Formule moléculaire |
C15H28O3 |
Poids moléculaire |
261.417 |
Nom IUPAC |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] dodecanoate |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3/i12D2,13D2,14D |
Clé InChI |
PTLZMJYQEBOHHM-AHXALPDUSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC1CO1 |
Synonymes |
Dodecanoic Acid 2-Oxiranylmethyl-d5 Ester; Lauric Acid 2,3-Epoxypropyl-d5 Ester; 2,3-Epoxy-1-propanol-d5 Laurate; Glycidyl-d5 Dodecanoate; Lauric Acid Glycidyl-d5 Ester; NSC 406541-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


